![molecular formula C19H28F2N4O4 B2634204 Tert-butyl 2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2034204-56-1](/img/structure/B2634204.png)
Tert-butyl 2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
The compound contains several functional groups including a tert-butyl group, a pyrrolidine ring, a carbamoyl group, and a 1,2,4-oxadiazole ring. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the introduction of the carbamoyl group and the 1,2,4-oxadiazole ring . The exact synthesis route would depend on the starting materials and the specific reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorocyclohexyl group, for example, could increase the compound’s lipophilicity, affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis Processes
The synthesis of compounds related to tert-butyl 2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate often involves multi-step processes. For instance, one study detailed the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through a condensation reaction, followed by various spectroscopic characterizations and X-ray diffraction studies. This study also assessed the compound's antibacterial and anthelmintic activity, although the compound showed only moderate activity in these areas (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Metabolic Studies
Certain studies have explored the metabolic pathways of related compounds. For example, the in vitro metabolism of LC15-0133, a dipeptidyl peptidase-4 inhibitor, was investigated using a rat liver microsomal system. This research identified several metabolites and provided insights into the metabolic reactions, including hydroxylation and carbonyl reduction (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Natural Product Analogs and Antitumor Activity
Novel natural product analogs containing the 1,2,4-oxadiazole ring have been synthesized, drawing inspiration from the biological activity of natural products like quisqualic acid and phidianidines. These analogs have been tested for antitumor activity across various cell lines, revealing significant findings about their potential as therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F2N4O4/c1-18(2,3)28-17(27)25-10-4-5-13(25)16(26)22-11-14-23-15(24-29-14)12-6-8-19(20,21)9-7-12/h12-13H,4-11H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFMFKHIDZRWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate |
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